Cas no 72120-71-9 (L-3-Benzothienylalanine)

L-3-Benzothienylalanine is a non-natural amino acid derivative featuring a benzothiophene side chain, which confers unique structural and electronic properties. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where its aromatic heterocyclic moiety enhances binding affinity and stability in target interactions. Its chiral purity (L-configuration) ensures compatibility with biological systems, making it suitable for drug development and biochemical research. The benzothiophene group also offers potential applications in materials science due to its photophysical characteristics. High synthetic reproducibility and well-documented reactivity further establish L-3-Benzothienylalanine as a reliable building block for advanced chemical and pharmaceutical applications.
L-3-Benzothienylalanine structure
L-3-Benzothienylalanine structure
Product Name:L-3-Benzothienylalanine
CAS No:72120-71-9
MF:C11H11NO2S
MW:221.275541543961
MDL:MFCD00079684
CID:562500
PubChem ID:6951145
Update Time:2025-06-08

L-3-Benzothienylalanine Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid
    • 3-(3-Benzothienyl)-L-alanine
    • 3-BENZO[B]THIOPHEN-3-YL-L-ALANINE
    • 3-Benzothienyl-L-alanine
    • Benzo[b]thiophene-3-propanoicacid, a-amino-, (aS)-
    • H-β-(3-Benzothienyl)-Ala-OH
    • L-3-Benzothienylalanine
    • 3-(3-Benzo(b)thienyl)alanine
    • 3-(1-Benzothiophen-3-Yl)-L-Alanine
    • (2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid
    • 3-(3-benzo[b]thienyl)alanine
    • 3-Bbta
    • Benzo(b)thiophene-3-propanoic acid, alpha-amino-
    • Benzo[b]thiophene-3-propanoic acid, alpha-amino-
    • 3-(1-Benzothien-3-yl)alanine
    • beta-(3-Benzo(b)thienyl)alanine
    • L - 3 - Benzothienylalanine
    • beta-(benzothie
    • BCP11581
    • A837427
    • AKOS012011250
    • SCHEMBL514508
    • CHEMBL4078808
    • Q27454857
    • CS-0042028
    • 4OG
    • D-3-(3-Benzothienyl)alanine
    • L-3-BenZothienylalanine (H-L-Ala(benZothiophen-3-yl)-OH)
    • D-3-BENZOTHIENYLALANINE
    • DTXSID70173235
    • beta-(benzothien-3-yl)alanine
    • H-3-L-Ala(3-benzothienyl)-OH
    • AMY25474
    • H-3-ALA(3-BENZOTHIENYL)-OH
    • AS-40754
    • HY-W022796
    • 3-(1-benzothien-3-yl)-L-alanine
    • 72120-71-9
    • GAUUPDQWKHTCAX-VIFPVBQESA-N
    • (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoicacid
    • H-Ala(3-Bzt)-OH
    • DTXCID8095726
    • DA-60180
    • DB-228319
    • MDL: MFCD00079684
    • Inchi: 1S/C11H11NO2S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1
    • InChI Key: GAUUPDQWKHTCAX-VIFPVBQESA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 221.05100
  • Monoisotopic Mass: 221.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Color/Form:
  • Density: 1.374
  • Boiling Point: 416.7°C at 760 mmHg
  • Flash Point: 205.8°C
  • Refractive Index: 1.692
  • PSA: 91.56000
  • LogP: 2.55600
  • Solubility:

L-3-Benzothienylalanine Security Information

  • Storage Condition:Store in cold storage.

L-3-Benzothienylalanine Pricemore >>

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L-3-Benzothienylalanine Production Method

L-3-Benzothienylalanine Suppliers

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(CAS:72120-71-9)L-3-Benzothienylalanine
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:40
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Additional information on L-3-Benzothienylalanine

Introduction to L-3-Benzothienylalanine (CAS No. 72120-71-9)

L-3-Benzothienylalanine, with the chemical formula C11H11NO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative, identified by its unique structure featuring a benzothiophene ring fused with an alanine moiety, has garnered considerable attention due to its potential applications in drug development and molecular research. The compound's CAS number, CAS No. 72120-71-9, serves as a unique identifier, facilitating its recognition and classification in scientific literature and databases.

The benzothienylalanine scaffold presents a versatile platform for medicinal chemists, offering a balance of structural complexity and biological activity. This compound has been extensively studied for its pharmacological properties, particularly in the context of enzyme inhibition and receptor binding. Recent advancements in computational chemistry have enabled more precise modeling of L-3-benzothienylalanine's interactions with biological targets, enhancing the design of novel therapeutic agents.

In recent years, researchers have explored the synthetic pathways for producing L-3-benzothienylalanine with high purity and yield. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the benzothiophene core. These synthetic strategies have been optimized to minimize side reactions, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.

The biological activity of L-3-benzothienylalanine has been a focal point of numerous studies. Initial investigations revealed its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Further research has demonstrated its ability to modulate neurotransmitter receptors, making it a promising candidate for treating neurological disorders. The compound's unique structural features contribute to its selective binding properties, which are critical for developing drugs with minimal off-target effects.

One of the most exciting developments in the study of L-3-benzothienylalanine is its application in peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. By incorporating the benzothienylalanine residue into peptidomimetic structures, researchers have created novel compounds with enhanced stability and improved pharmacokinetic profiles.

The role of L-3-benzothienylalanine in drug discovery has also been highlighted in several clinical trials. These trials have focused on evaluating the compound's efficacy and safety in treating various conditions, including chronic pain and autoimmune diseases. Preliminary results have shown encouraging signs, suggesting that L-3-benzothienylalanine-based therapies could offer significant therapeutic benefits.

Advances in analytical techniques have further contributed to the understanding of L-3-benzothienylalanine's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the compound's molecular structure and dynamics. These techniques provide valuable insights into how L-3-benzothienylalanine interacts with biological systems, aiding in the rational design of next-generation drugs.

The future prospects for L-3-benzothienylalanine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel derivatives with improved pharmacological properties. Additionally, computational modeling techniques will continue to play a crucial role in predicting and optimizing the activity of L-3-benzothienylalanine-based compounds.

In conclusion, L-3-benzothienylalanine (CAS No. 72120-71-9) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structure, combined with its demonstrated biological activity, makes it a valuable tool for designing new drugs targeting various diseases. As scientific understanding continues to evolve, it is likely that L-3-benzothienylalanine will play an increasingly important role in advancing therapeutic strategies across multiple medical fields.

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Amadis Chemical Company Limited
(CAS:72120-71-9)L-3-Benzothienylalanine
A837427
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):254.0/399.0/995.0
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